molecular formula C19H11Cl2NO B2570046 3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile CAS No. 301691-42-9

3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile

Cat. No.: B2570046
CAS No.: 301691-42-9
M. Wt: 340.2
InChI Key: VUKUVPXFXORTAL-GXDHUFHOSA-N
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Description

3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile is an organic compound that features a furan ring substituted with a 2,5-dichlorophenyl group and a phenylacrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dichlorophenylacetic acid and furfural, under acidic conditions.

    Acryloylation: The furan ring is then subjected to acryloylation using acryloyl chloride in the presence of a base like triethylamine to form the acrylonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction of the acrylonitrile moiety can yield the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe to study the interactions of furan derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(2,5-Dichlorophenyl)furan-2-yl)acrylic acid
  • 3-(5-(2,5-Dichlorophenyl)furan-2-yl)propionitrile

Uniqueness

3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile is unique due to the presence of both the furan ring and the phenylacrylonitrile moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2NO/c20-15-6-8-18(21)17(11-15)19-9-7-16(23-19)10-14(12-22)13-4-2-1-3-5-13/h1-11H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKUVPXFXORTAL-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301691-42-9
Record name 3-(5-(2,5-DICHLOROPHENYL)-2-FURYL)-2-PHENYLACRYLONITRILE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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